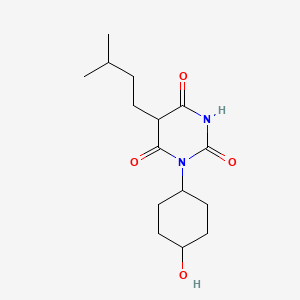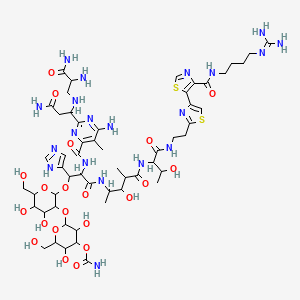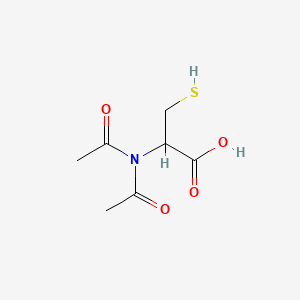
2-(Diacetylamino)-3-sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diacetylamino)-3-sulfanylpropanoic acid is an organic compound that features both an amino group and a sulfanyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diacetylamino)-3-sulfanylpropanoic acid typically involves the acetylation of cysteine. The reaction can be carried out by treating cysteine with acetic anhydride under controlled conditions. The reaction proceeds as follows:
- Dissolve cysteine in a suitable solvent such as water or ethanol.
- Add acetic anhydride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diacetylamino)-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfide bonds, which are important in structural biology.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino or sulfanyl groups.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and sulfanyl derivatives.
Applications De Recherche Scientifique
2-(Diacetylamino)-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(Diacetylamino)-3-sulfanylpropanoic acid involves its ability to interact with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar structure but without the acetyl groups.
N-Acetylcysteine: A derivative of cysteine with one acetyl group, used as a medication and dietary supplement.
Glutathione: A tripeptide containing cysteine, known for its antioxidant properties.
Uniqueness
2-(Diacetylamino)-3-sulfanylpropanoic acid is unique due to the presence of two acetyl groups, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability and solubility, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5416-02-4 |
|---|---|
Formule moléculaire |
C7H11NO4S |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2-(diacetylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8(5(2)10)6(3-13)7(11)12/h6,13H,3H2,1-2H3,(H,11,12) |
Clé InChI |
BSWPGDZSMHQEBE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C(CS)C(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




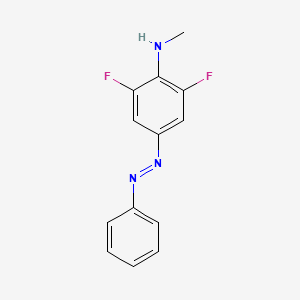
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
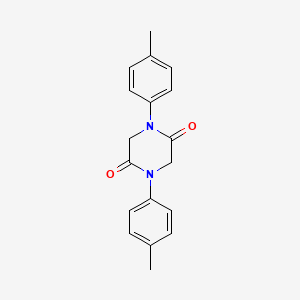
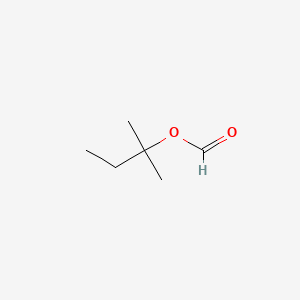
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
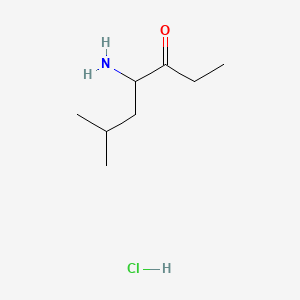
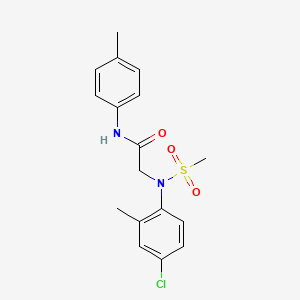
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
